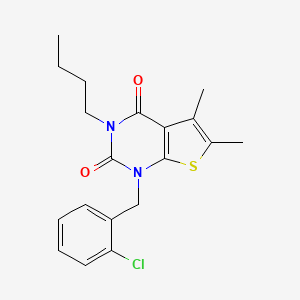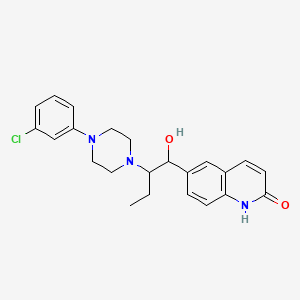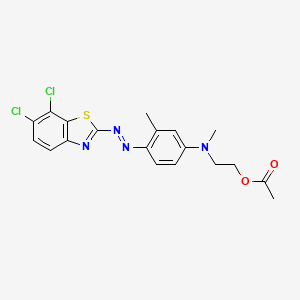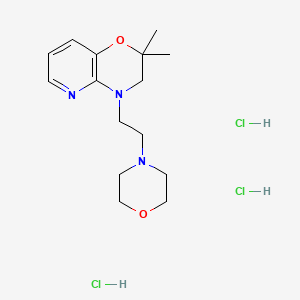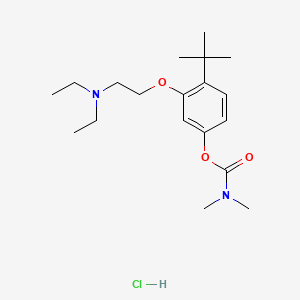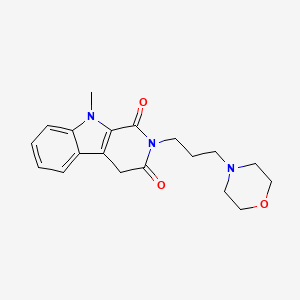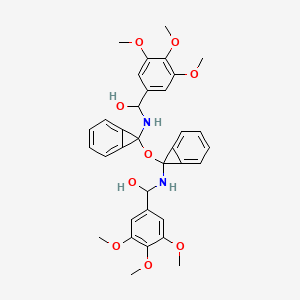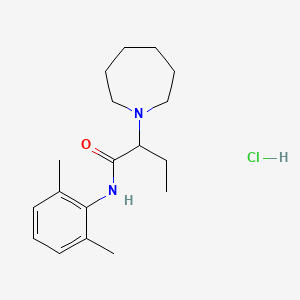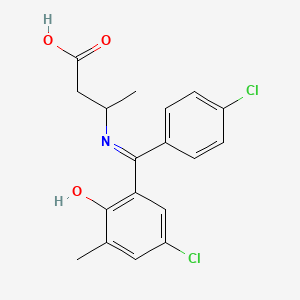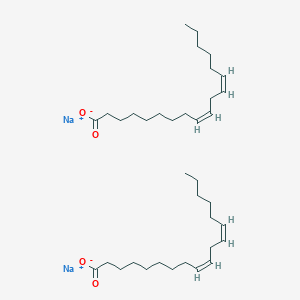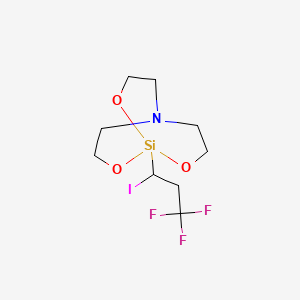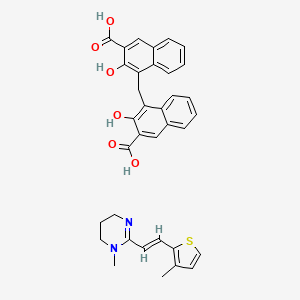
Morantel pamoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morantel pamoate is an anthelmintic compound used to treat parasitic worm infections in animals. It is particularly effective against gastrointestinal nematodes such as roundworms and tapeworms. This compound is a derivative of pyrantel and is commonly used in veterinary medicine due to its efficacy and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morantel pamoate is synthesized through a series of chemical reactions involving pyrantel as a precursor. The synthesis typically involves the reaction of pyrantel with pamoic acid to form the pamoate salt. The reaction conditions include the use of solvents such as methanol and chloroform, and the process is carried out under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process includes the purification of the final product through crystallization and drying techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Morantel pamoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: Substitution reactions can occur, leading to the formation of different derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as methanol and chloroform. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties and applications .
Scientific Research Applications
Morantel pamoate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the synthesis and reactions of anthelmintic agents.
Biology: Employed in research on parasitic infections and the development of new anthelmintic drugs.
Medicine: Investigated for its potential use in treating parasitic infections in humans and animals.
Industry: Used in the formulation of veterinary medicines and as a reference standard in quality control processes
Mechanism of Action
Morantel pamoate acts as a depolarizing neuromuscular blocking agent. It promotes the release of acetylcholine, inhibits cholinesterase, and stimulates ganglionic neurons. This results in the paralysis of the helminths, causing them to lose their grip on the intestinal wall and be expelled from the host’s body. The compound specifically targets nicotinic acetylcholine receptors (nAChRs) in the parasites .
Comparison with Similar Compounds
Similar Compounds
Pyrantel pamoate: A closely related compound with similar anthelmintic properties.
Oxantel pamoate: Another tetrahydropyrimidine derivative used to treat parasitic infections.
Levamisole: An anthelmintic compound with a different mechanism of action but similar therapeutic uses .
Uniqueness of Morantel Pamoate
This compound is unique due to its specific action on nicotinic acetylcholine receptors, leading to effective paralysis and expulsion of parasites. It is also known for its safety profile and efficacy in treating a wide range of gastrointestinal nematodes in animals .
Properties
CAS No. |
20574-52-1 |
|---|---|
Molecular Formula |
C35H32N2O6S |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |
InChI |
InChI=1S/C23H16O6.C12H16N2S/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h1-10,24-25H,11H2,(H,26,27)(H,28,29);4-6,9H,3,7-8H2,1-2H3/b;5-4+ |
InChI Key |
YYUHRHGRIAUGKT-RCKHEGBHSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C2=NCCCN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Canonical SMILES |
CC1=C(SC=C1)C=CC2=NCCCN2C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


